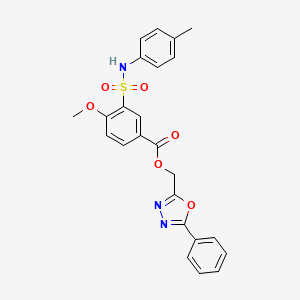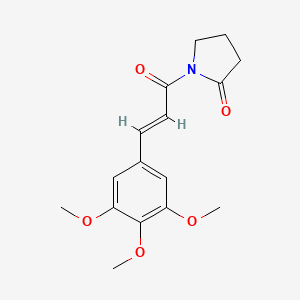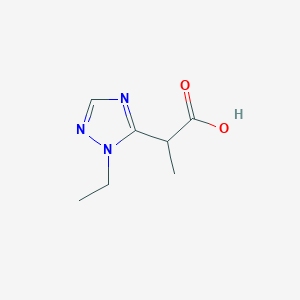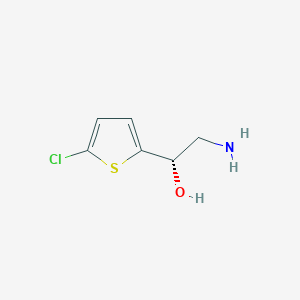![molecular formula C9H14N4 B13068574 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is a compound that features a unique bicyclic structure fused with a triazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety provides rigidity and stability, while the triazole ring offers versatility in chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bicyclo[2.2.1]heptane moiety can be introduced through various synthetic routes, including Diels-Alder reactions and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Triazolium salts.
Reduction: Amine derivatives.
Substitution: Substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[2.2.1]heptane moiety provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
- 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Comparison: 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one and bicyclo[2.2.1]heptan-2-ol derivatives lack the triazole ring, resulting in different chemical properties and applications.
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and development.
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N4/c10-9-11-5-13(12-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,10,12) |
Clave InChI |
ATIYNPUIPATNOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2N3C=NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)

![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)




![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)

